
Eudalene, picrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudalene, picrate: is a chemical compound derived from the combination of eudalene and picric acid. Picric acid, or 2,4,6-trinitrophenol, is a well-known explosive and a precursor to many picrate salts . The combination of these two compounds results in eudalene picrate, which has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eudalene picrate typically involves the reaction of eudalene with picric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of eudalene picrate is complete. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of eudalene picrate follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Eudalene picrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; carried out in polar solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Oxidized derivatives of eudalene picrate.
Reduction: Reduced derivatives of eudalene picrate.
Substitution: Substituted eudalene derivatives with various functional groups.
Applications De Recherche Scientifique
Eudalene picrate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of eudalene picrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. For example, eudalene picrate may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Eudalene picrate can be compared with other similar compounds, such as:
Eudalene: A sesquiterpene hydrocarbon with similar structural features but lacking the picrate group.
Picric Acid: A well-known explosive and precursor to picrate salts, but without the eudalene moiety.
Other Picrates: Compounds like lead picrate and sodium picrate, which have different metal cations but share the picrate anion.
Uniqueness: Eudalene picrate is unique due to the combination of eudalene and picrate moieties, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
6938-96-1 |
|---|---|
Formule moléculaire |
C20H19N3O7 |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
1-methyl-7-propan-2-ylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16.C6H3N3O7/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-10H,1-3H3;1-2,10H |
Clé InChI |
MOCQALMDWREMDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC2=CC=C1)C(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
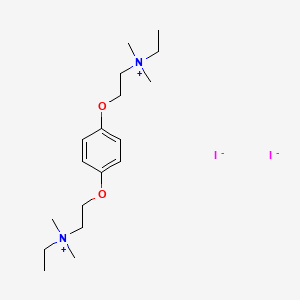
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
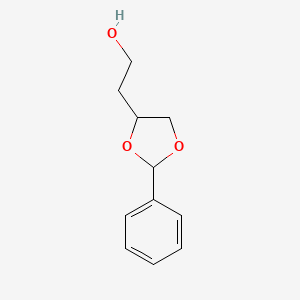
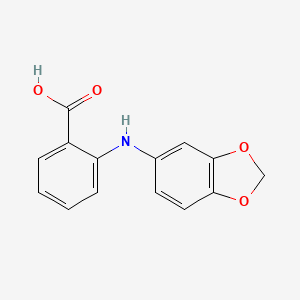



![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
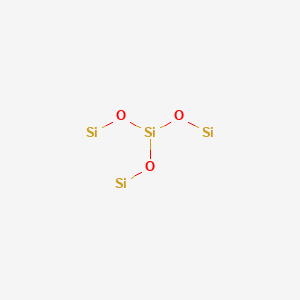

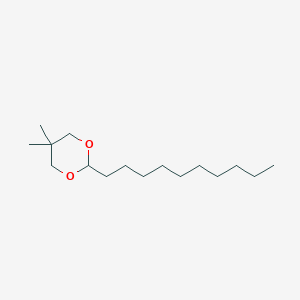
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
